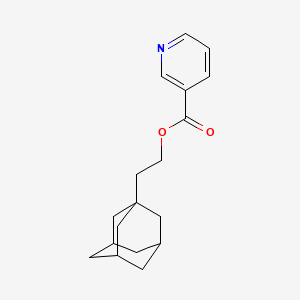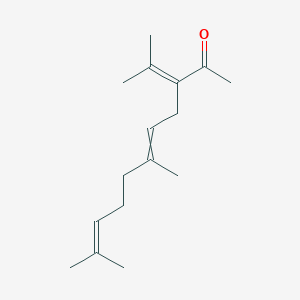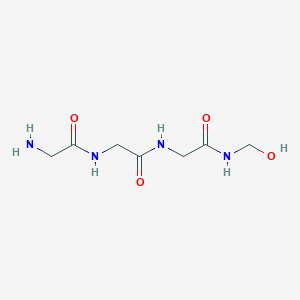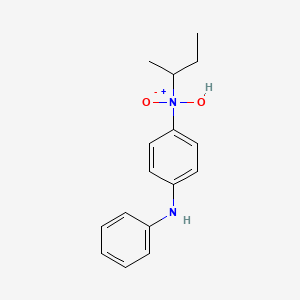
(4-Anilinophenyl)butan-2-ylazinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Anilinophenyl)butan-2-ylazinic acid is an organic compound with the molecular formula C16H20N2O2 It is known for its unique chemical structure, which includes an aniline group attached to a phenyl ring, further connected to a butan-2-ylazinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Anilinophenyl)butan-2-ylazinic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-anilinophenylacetic acid with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Anilinophenyl)butan-2-ylazinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Anilinophenyl)butan-2-ylazinic acid is used as a precursor for the synthesis of various complex organic molecules. Its unique structure allows for the formation of diverse chemical derivatives, making it valuable in organic synthesis .
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities or as a ligand in receptor binding studies .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of (4-Anilinophenyl)butan-2-ylazinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activities and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilinophenylacetic acid: Similar in structure but lacks the butan-2-ylazinic acid moiety.
Butan-2-ylamine: Contains the butan-2-yl group but lacks the anilinophenyl structure.
Phenylbutanoic acid: Similar backbone but different functional groups.
Uniqueness
(4-Anilinophenyl)butan-2-ylazinic acid is unique due to its combination of an aniline group, phenyl ring, and butan-2-ylazinic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
64951-00-4 |
|---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
4-anilino-N-butan-2-yl-N-hydroxybenzeneamine oxide |
InChI |
InChI=1S/C16H20N2O2/c1-3-13(2)18(19,20)16-11-9-15(10-12-16)17-14-7-5-4-6-8-14/h4-13,17,19H,3H2,1-2H3 |
InChI-Schlüssel |
GBEIAAXTARZKHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[N+](C1=CC=C(C=C1)NC2=CC=CC=C2)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)


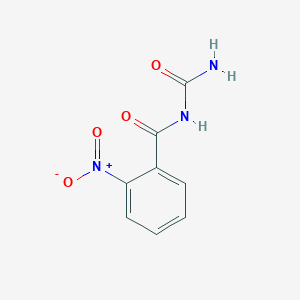
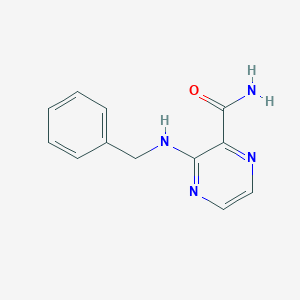


![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
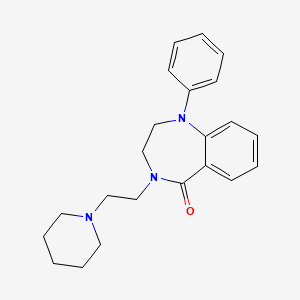
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
